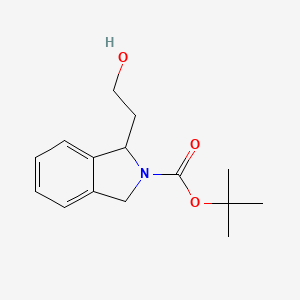
(2R,5R)-5-Methylpiperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-5-Methylpiperazine-2-carboxylic acid is a chiral amino acid derivative. This compound is of significant interest in the field of organic chemistry due to its unique stereochemistry and potential applications in various scientific domains. The presence of both a piperazine ring and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Methylpiperazine-2-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric alkylation of a suitable precursor under chiral phase transfer conditions using catalysts such as the Corey–Lygo catalyst . Another method involves the use of chiral auxiliaries, such as hydroxypinanone, to induce the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Flow chemistry allows for better control of reaction conditions and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-5-Methylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,5R)-5-Methylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (2R,5R)-5-Methylpiperazine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
(2S,5S)-5-Methylpiperazine-2-carboxylic acid: This is the enantiomer of (2R,5R)-5-Methylpiperazine-2-carboxylic acid and has different stereochemistry.
(2R,5R)-2-Amino-5-hydroxyhexanoic acid: Another chiral amino acid derivative with similar structural features.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(2R,5R)-5-methylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-8-5(3-7-4)6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1 |
Clave InChI |
IWPRPMGRJNHTTM-RFZPGFLSSA-N |
SMILES isomérico |
C[C@@H]1CN[C@H](CN1)C(=O)O |
SMILES canónico |
CC1CNC(CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)

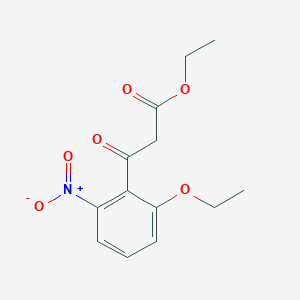

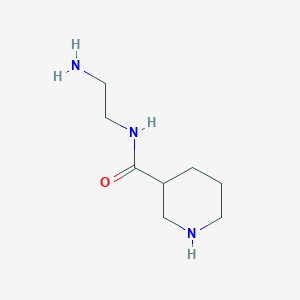
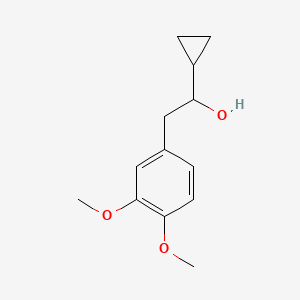
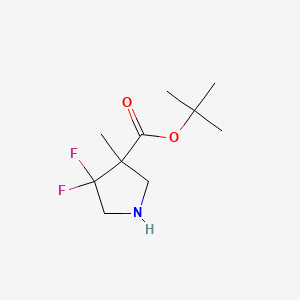
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)


![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)

